molecular formula C9H7Cl2N3O2S2 B11168639 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11168639
M. Wt: 324.2 g/mol
InChI Key: LNXFJHCVIOCQJB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further connected to a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonamide and 5-methyl-1,3,4-thiadiazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different thiadiazole derivatives.

Scientific Research Applications

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. The thiadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the thiadiazole ring, making it less versatile in terms of biological activity.

    5-methyl-1,3,4-thiadiazole: Does not have the sulfonamide group, limiting its antimicrobial properties.

Uniqueness

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the combination of the sulfonamide and thiadiazole moieties, which confer both antimicrobial activity and potential for diverse chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7Cl2N3O2S2

Molecular Weight

324.2 g/mol

IUPAC Name

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H7Cl2N3O2S2/c1-5-12-13-9(17-5)14-18(15,16)8-4-6(10)2-3-7(8)11/h2-4H,1H3,(H,13,14)

InChI Key

LNXFJHCVIOCQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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